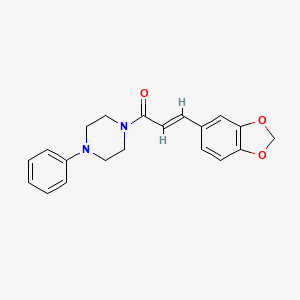
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine
描述
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine (CAS: 346726-13-4) is a piperazine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) group conjugated to an acryloyl moiety and a phenyl-substituted piperazine ring. The compound's acryloyl-piperazine scaffold is structurally analogous to bioactive molecules targeting G-protein-coupled receptors (GPCRs) or enzymes like carbonic anhydrases .
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-20(9-7-16-6-8-18-19(14-16)25-15-24-18)22-12-10-21(11-13-22)17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYNFGCGJVUQLS-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(3-(1,3-Benzodioxol-5-YL)acryloyl)-4-phenylpiperazine is a compound of interest due to its potential pharmacological applications, particularly in the realm of neuropharmacology and oncology. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C19H21N O3
- Molecular Weight : 315.38 g/mol
- CAS Number : Not specifically listed in the sources but related compounds are noted.
Research indicates that compounds containing a benzodioxole moiety often exhibit significant biological activities. The benzodioxole structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases.
Cytotoxic Effects
A study evaluated various benzodioxole derivatives for their anticancer properties against human lung adenocarcinoma (A549) and rat glioma (C6) cell lines. The findings suggested that compounds with similar structures to this compound exhibited varying degrees of cytotoxicity. Notably, one derivative demonstrated significant inhibition of DNA synthesis and induced apoptosis in cancer cells, indicating a potential mechanism for anticancer activity .
Anticholinesterase Activity
The compound's interaction with cholinesterases was also assessed. While some derivatives showed weak inhibition against acetylcholinesterase (AChE), the specific activity of this compound in this regard remains to be fully elucidated. This aspect is crucial as it relates to potential applications in treating neurodegenerative conditions like Alzheimer's disease .
Table 1: Summary of Biological Activities
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 5 | A549 | 20.0 | Induces apoptosis |
| Compound 5 | C6 | 25.0 | Inhibits DNA synthesis |
| Compound X | NIH/3T3 | >100 | Low toxicity |
*Note: IC50 values indicate the concentration required to inhibit 50% of cell viability.
Recent Investigations
Recent studies have focused on the synthesis and evaluation of new derivatives based on the benzodioxole structure. These studies highlight the importance of substituents on the benzene ring in modulating biological activity. For instance, certain modifications led to enhanced lipophilicity, which correlated with increased anticancer efficacy .
相似化合物的比较
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Table 1: Key Structural Analogs and Substituent Effects
Core Scaffold Modifications
- The thiophene’s electron-rich nature could enhance π-π stacking in hydrophobic pockets .
- Pyrazoline Derivatives () : Compounds like 5-(6-bromo-1,3-benzodioxol-5-yl)-3-(2-furyl)-1-(3-methyl-phenyl)-4,5-dihydro-1H-pyrazole feature a pyrazoline ring instead of piperazine. This introduces conformational rigidity and may influence selectivity for targets like carbonic anhydrases .
Pharmacological and Physicochemical Properties
- Metabolic Stability : The benzodioxole group in the target compound is resistant to oxidative metabolism, a feature shared with analogs like 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine. LC-MS data for the latter shows fragmentation patterns indicative of stable ether linkages .
- Receptor Interactions : The thioamide analog () may exhibit stronger binding to sulfur-binding enzymes (e.g., cysteine proteases) due to its thiourea moiety. In contrast, the acryloyl group in the parent compound could interact with serine residues in targets like kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


